molecular formula C21H15ClN4O3 B4137026 2-chloro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide

2-chloro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide

Cat. No. B4137026
M. Wt: 406.8 g/mol
InChI Key: SJMPQSXQLMGNPS-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

2-chloro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3/c1-13-7-8-25-12-19(24-20(25)9-13)14-3-2-4-15(10-14)23-21(27)17-6-5-16(26(28)29)11-18(17)22/h2-12H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMPQSXQLMGNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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